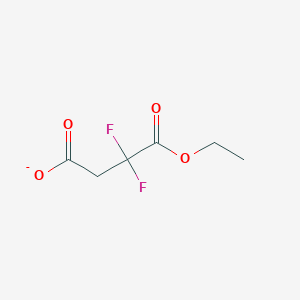

4-Ethoxy-3,3-difluoro-4-oxobutanoate

Description

4-Ethoxy-3,3-difluoro-4-oxobutanoate is a fluorinated ester with a ketone group at position 4 and ethoxy and difluoro substituents at positions 3 and 2. Its structure combines electron-withdrawing fluorine atoms and an ethoxy group, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

CAS No. |

88128-45-4 |

|---|---|

Molecular Formula |

C6H7F2O4- |

Molecular Weight |

181.11 g/mol |

IUPAC Name |

4-ethoxy-3,3-difluoro-4-oxobutanoate |

InChI |

InChI=1S/C6H8F2O4/c1-2-12-5(11)6(7,8)3-4(9)10/h2-3H2,1H3,(H,9,10)/p-1 |

InChI Key |

QSUOVHKEJITMAB-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C(CC(=O)[O-])(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Key Components

The primary industrial method involves a two-step process starting with alkyl 4,4-difluoroacetoacetate (I), synthesized from alkyl difluoroacetate (IV) and alkali metal alkoxides (III) in alkyl acetate (II). The enolate intermediate (V) forms under basic conditions and is subsequently protonated with acids such as hydrogen chloride or methanesulfonic acid. Critical to this stage is the exclusion of water (<5 g per mole of IV) to prevent hydrolysis. The crude product (I) is then directly reacted with triethyl orthoformate (HC(OEt)₃) and acetic anhydride to yield ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (VI).

Reaction Conditions:

Workup and Purification

Post-reaction, low-boiling byproducts (e.g., ethyl acetate, acetic acid) are removed via distillation at 150 mbar and 40–90°C. Final purification under high vacuum (5–10 mbar) at 90–95°C yields the product with 89.7–95.5% purity.

Example Synthesis (Patent Data):

| Component | Quantity (g) | Moles | Role |

|---|---|---|---|

| Acetic anhydride | 2274.9 | 22.08 | Solvent/Scavenger |

| Ethyl 4,4-difluoroacetoacetate | 2171 (22.6% sol.) | ~4.9 | Substrate |

| Triethyl orthoformate | 822.7 | 5.44 | Orthoester |

| Yield | 658.8 g (95.5% purity) | 88.5% overall |

Alternative Pathways and Catalytic Approaches

Sodium Salt Formation and Amorphous Dispersion

Patent WO2017154017A1 details trisodium salt formulations using sodium hydroxide or carbonate in alcohol/water mixtures. While focused on a distinct API, the protocol underscores the importance of sodium sources in ester stabilization—a consideration for downstream 4-ethoxy-3,3-difluoro-4-oxobutanoate applications.

Optimization Strategies and Yield Enhancement

Temperature and Pressure Effects

Elevated temperatures (>100°C) accelerate reaction kinetics but risk decomposition. Patent examples balance this by maintaining reflux at 106–110°C with controlled metering to manage exothermicity. Reduced-pressure distillation minimizes thermal degradation during purification.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 4-Ethoxy-3,3-difluoro-4-oxobutanoate Synthesis

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,2-difluoro-, 1-ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2,2-difluorobutanedioic acid and ethanol.

Reduction: The compound can be reduced to form 2,2-difluorobutanediol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

Hydrolysis: 2,2-difluorobutanedioic acid and ethanol.

Reduction: 2,2-difluorobutanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanedioic acid, 2,2-difluoro-, 1-ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules. Fluorinated compounds often exhibit enhanced stability and bioavailability.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.

Mechanism of Action

The mechanism by which butanedioic acid, 2,2-difluoro-, 1-ethyl ester exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and other proteins, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active acid form, which may interact with molecular targets such as receptors or enzymes. The exact pathways and molecular targets involved vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Ethoxy-3,3-difluoro-4-oxobutanoate, enabling comparative analysis of their reactivity, applications, and physicochemical properties.

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS 893643-18-0)

- Structure : Contains a trifluoro group at position 5 and two ketone groups (2,4-dioxo).

- Key Differences : The trifluoro substitution enhances electron-withdrawing effects compared to the difluoro group in the target compound. This may increase stability but reduce nucleophilic reactivity.

- Applications : Likely used in fluorinated drug intermediates due to its high fluorine content .

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate

- Structure : Features a trifluoro group at position 4 and an ethyl substituent at position 2.

- Applications : Utilized in research-scale synthesis of fluorinated agrochemicals .

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (CAS 194240-93-2)

- Structure : Aromatic substitution (2,4-dichlorophenyl) at position 4 and a ketone at position 3.

- Key Differences : The dichlorophenyl group imparts hydrophobicity and UV activity, unlike the aliphatic ethoxy group in the target compound.

- Applications : Intermediate in herbicide synthesis, leveraging its aromatic chlorination for target specificity .

Ethyl 3-amino-4,4-difluorobutanoate (CAS 1599057-72-3)

- Structure: Replaces the ketone group with an amino group at position 3.

- Key Differences: The amino group enhances nucleophilicity, enabling peptide coupling or heterocycle formation, unlike the ketone in the target compound.

- Applications: Used in fluorinated amino acid analogs for drug discovery .

Comparative Data Table

Research Findings and Implications

- Reactivity: The ethoxy group in 4-Ethoxy-3,3-difluoro-4-oxobutanoate provides moderate electron donation, balancing the electron-withdrawing effects of fluorine and the ketone. This contrasts with trifluoro analogs, which are more electrophilic .

- Synthetic Utility : Derivatives like ethyl 4-(1-acetamido-4-ethoxy-3,3-difluoro-4-oxobutyl)benzoate demonstrate its role in constructing spirocyclic systems, critical in CNS drug development .

- For example, Escaline hydrochloride (a related ethoxy-substituted compound) is classified for research use only .

Biological Activity

4-Ethoxy-3,3-difluoro-4-oxobutanoate, also known as butanedioic acid, 2,2-difluoro-, 1-ethyl ester (CAS No. 88128-45-4), is an organic compound characterized by its unique fluorinated structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities and applications.

The molecular formula of 4-Ethoxy-3,3-difluoro-4-oxobutanoate is C6H8F2O4, with a molecular weight of 181.11 g/mol. The compound features an ethoxy group and two fluorine atoms attached to a butanedioic acid derivative, enhancing its stability and bioavailability in biological systems.

| Property | Value |

|---|---|

| CAS No. | 88128-45-4 |

| Molecular Formula | C6H8F2O4 |

| Molecular Weight | 181.11 g/mol |

| IUPAC Name | 4-ethoxy-3,3-difluoro-4-oxobutanoate |

| InChI | InChI=1S/C6H8F2O4/c1-2-12-5(11)6(7,8)3-4(9)10/h2-3H2,1H3,(H,9,10)/p-1 |

The biological activity of 4-Ethoxy-3,3-difluoro-4-oxobutanoate is primarily attributed to its ability to interact with various biomolecules. The fluorine atoms can influence the compound's interaction with enzymes and proteins, potentially altering their activity. The ester group can undergo hydrolysis to release the active acid form, which may interact with molecular targets such as receptors or enzymes.

Potential Applications

Research has indicated that compounds similar to 4-Ethoxy-3,3-difluoro-4-oxobutanoate may possess anti-inflammatory and analgesic properties. The unique structure of fluorinated compounds often leads to enhanced pharmacological profiles, making them suitable candidates for drug development .

Case Studies

- Synthesis and Evaluation : A study on the synthesis of derivatives of butanedioic acid indicated that compounds with similar structures exhibited significant biological activity against various pathogens. The synthesized intermediates were evaluated for their potential as enzyme inhibitors and therapeutic agents against diseases such as diabetes and infections .

- In Silico Studies : Computational studies have suggested that fluorinated compounds like 4-Ethoxy-3,3-difluoro-4-oxobutanoate can exhibit improved binding affinities with target proteins compared to their non-fluorinated counterparts. This property is crucial for the development of effective drugs .

Research Findings

Recent research has focused on the synthesis of various derivatives of butanedioic acid to explore their biological activities further:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.